Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt
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Overview
Description
Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt is a chemical compound with a unique structure that includes a benzoxazole ring substituted with ethyl, methyl, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt typically involves the reaction of 3-ethyl-2-methylbenzoxazole with a sulfonating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the sulfonation process. The product is then purified through recrystallization or chromatography to obtain the desired inner salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzoxazolium derivatives.
Scientific Research Applications
Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The sulfonate group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt
- Benzoxazolium, 3-ethyl-2-methyl-5-sulfo-, inner salt
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the sulfonate group makes it highly soluble in water, and the ethyl and methyl groups contribute to its stability and reactivity.
Properties
CAS No. |
63148-99-2 |
---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
3-ethyl-2-methyl-1,3-benzoxazol-3-ium-5-sulfonate |
InChI |
InChI=1S/C10H11NO4S/c1-3-11-7(2)15-10-5-4-8(6-9(10)11)16(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
ALUDXYYRAJGCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(OC2=C1C=C(C=C2)S(=O)(=O)[O-])C |
Origin of Product |
United States |
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